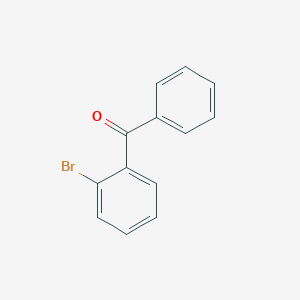
2-Bromobenzophenone
Descripción general
Descripción
Synthesis Analysis
- A regioselective cascade synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides, involving nucleophilic ring-opening of epoxides followed by palladium-catalyzed intramolecular alkoxylcarbonylation, has been developed (Li et al., 2014).
- Trace amount Cu-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans was found to yield the desired products in excellent yields under mild conditions (Ji et al., 2013).
Molecular Structure Analysis
- Phosphorescence spectra of 2-bromobenzophenone crystals were measured, showing a crossover in emission mechanism from 70 K to room temperature, attributed to bi-molecular triplet excimer emission formed by two neighboring molecules (Strzhemechny et al., 2006).
Chemical Reactions and Properties
- The photoinduced homolysis of 2-bromoarylketones and subsequent Pschorr cyclization to yield fluorenones was observed, highlighting the influence of substituents on the 2-bromobenzophenone skeleton on the reactivity of the derived radicals (Moorthy & Samanta, 2007).
Physical Properties Analysis
- Detailed studies on the structure and time-resolved phosphorescence spectra of crystalline and glassy 2-bromobenzophenone showed characteristic decay times for different excited states, contributing to the understanding of its phosphorescence properties (Pyshkin et al., 2009).
Chemical Properties Analysis
- The synthesis and structural analysis of bromophenol derivatives, including those related to 2-bromobenzophenone, have been explored for their potential applications in various fields (Zhao et al., 2004).
Aplicaciones Científicas De Investigación
Photoinduced C-Br Homolysis and Ring Closure : 2-Bromobenzophenone is used in photochemical processes. Photoinduced homolysis of 2-bromoarylketones can lead to the formation of fluorenones. The substituents in the 2-bromobenzophenone structure significantly influence the reactivity of the resulting radicals (Moorthy & Samanta, 2007).
Temperature-Related Variation of Phosphorescence : The luminescent properties of solid 2-bromobenzophenone are influenced by temperature. The study includes Density Functional Theory (DFT) calculations and time-resolved phosphorescence spectra analysis (Strzhemechny et al., 2015).
Polymorphic Phase Discovery : Polymorphism in ortho-bromobenzophenone (2BrBP) has been experimentally confirmed. Different crystallization and melting points of the polymorphic phases were identified using infrared spectroscopy (Baran, Davydova & Drozd, 2015).
Nucleophilic Substitution with Grignard Reagents : 2-Bromobenzophenone reacts with Grignard reagents, involving substitution of bromine by the Grignard reagent's organic group. This is an example of intramolecular nucleophilic substitution (Jongsma & Bickelhaupt, 1974).
Triplet Excimer Emission : Phosphorescence spectra of 2-bromobenzophenone crystals show a transition in emission mechanism within a temperature range of 70K to room temperature, indicating a shift to excimer emission from monomer emission (Strzhemechny et al., 2006).
Dioxin Formation from High-Temperature Oxidation : The oxidative thermal degradation of 2-bromophenol, related to 2-bromobenzophenone, was studied to understand the formation of dibenzo-p-dioxin and other byproducts. This research is crucial in understanding environmental impacts of brominated hydrocarbons (Evans & Dellinger, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVIHIQUUXDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370777 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzophenone | |
CAS RN |
13047-06-8 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

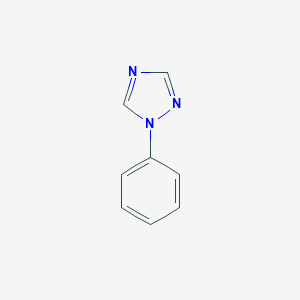
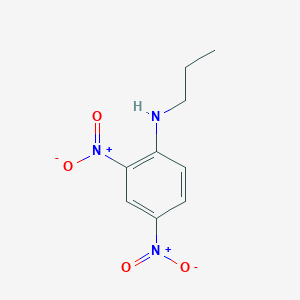


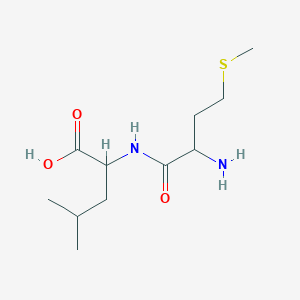
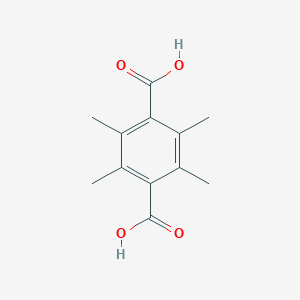
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
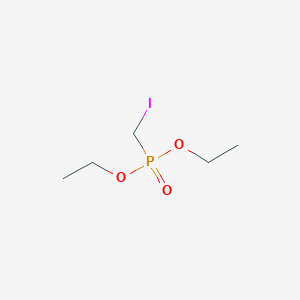
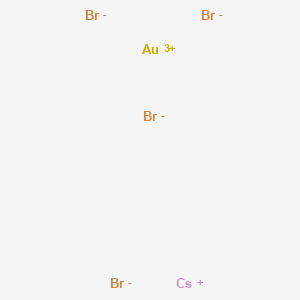
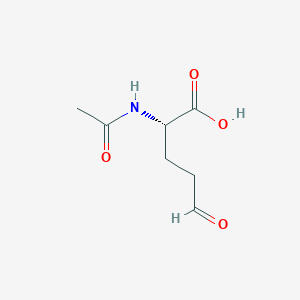
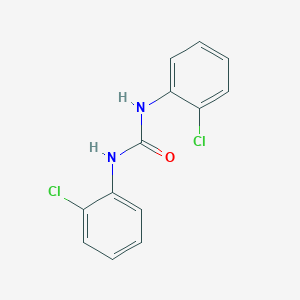
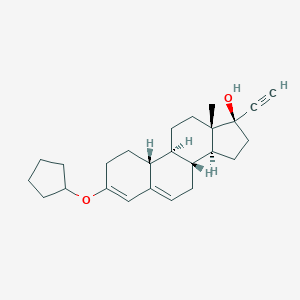
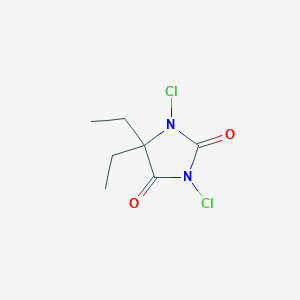
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)